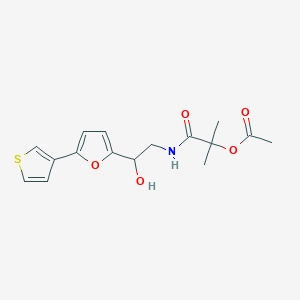

1-((2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-10(18)22-16(2,3)15(20)17-8-12(19)14-5-4-13(21-14)11-6-7-23-9-11/h4-7,9,12,19H,8H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBJPBVEHUVBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Thiophene and furan rings : These heterocyclic compounds are known for their diverse biological activities.

- Amino and hydroxyl functional groups : These groups enhance solubility and reactivity, potentially influencing biological interactions.

Molecular Formula : C17H16N2O4S

Molecular Weight : 344.4 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Below is a summary of its notable activities based on recent findings.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing thiophene and furan rings possess significant antimicrobial properties. The specific compound under consideration has been evaluated for its effectiveness against several bacterial strains, demonstrating notable inhibition zones in agar diffusion tests.

Anticancer Properties

Preliminary in vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines, particularly those associated with lung cancer (A549 cells). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of various enzymes linked to disease pathways. For instance:

- Glycine Transporter GlyT1 Inhibition : It has been shown to inhibit GlyT1 with an IC50 value indicative of moderate potency, suggesting its potential role in treating conditions like schizophrenia .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Binding Affinity : The structural components allow it to bind effectively to enzymes or receptors, modulating their activity.

- Signal Pathway Modulation : It may influence signaling pathways associated with cell growth and apoptosis.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Preparation of Intermediates : Starting from simpler thiophene and furan derivatives.

- Functional Group Introduction : The amino and hydroxyl groups are introduced through controlled reactions involving acids or bases under specific conditions.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and furan rings exhibit significant anticancer properties. The unique structural features of 1-((2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate allow it to interact with specific cellular targets, potentially inhibiting cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound's ability to inhibit microbial growth has been documented in several studies. The presence of functional groups such as hydroxyl and amino enhances its interaction with microbial membranes, leading to increased permeability and eventual cell death. This makes it a candidate for developing new antimicrobial agents .

Pesticide Development

The unique chemical structure of this compound suggests potential use in developing novel pesticides. Its ability to disrupt biological pathways in pests could lead to effective pest control solutions while minimizing environmental impact. Research into similar compounds has shown promising results in targeting specific pests without harming beneficial insects .

Polymer Synthesis

The compound can serve as a building block for synthesizing new polymers with enhanced properties. Its reactive functional groups allow for copolymerization with other monomers, resulting in materials with tailored mechanical and thermal properties. This application is particularly relevant in the development of biodegradable plastics and advanced composites .

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of thiophene-based compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may have similar effects due to its structural similarities .

- Antimicrobial Efficacy : In an investigation focusing on the antimicrobial properties of furan derivatives, it was found that certain modifications led to enhanced activity against Gram-positive bacteria, indicating the potential for this compound to be developed into a broad-spectrum antimicrobial agent .

- Pesticidal Activity : Research on thiophene-containing compounds has shown effectiveness against agricultural pests such as aphids and whiteflies, supporting the hypothesis that this compound could be formulated into an effective pesticide .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in the compound acts as a nucleophile, enabling reactions with electrophilic agents. For instance:

-

Reaction with acyl chlorides : The primary amine reacts with acetyl chloride to form substituted amides, as observed in derivatization studies.

-

Alkylation : In the presence of alkyl halides (e.g., methyl iodide), the amino group undergoes alkylation under basic conditions (e.g., K₂CO₃ in DMF), producing tertiary amine derivatives.

Key Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0°C | Acetamide derivative formation |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Tertiary amine product |

Electrophilic Aromatic Substitution (EAS)

The thiophene and furan rings participate in EAS due to their electron-rich aromatic systems:

-

Nitration : Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to introduce nitro groups at the α-positions of the thiophene ring .

-

Sulfonation : Concentrated H₂SO₄ at 50°C selectively sulfonates the furan ring.

Regioselectivity Trends

| Aromatic Ring | Preferred Position | Reactivity (Relative Rate) |

|---|---|---|

| Thiophene | α-position | 1.5× faster than furan |

| Furan | β-position | 1.0 (baseline) |

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) in refluxing ethanol cleaves the ester to yield the corresponding carboxylic acid.

-

Basic Hydrolysis : NaOH (2M) at 80°C produces a carboxylate salt, which is acidified to isolate the free acid.

Reaction Efficiency

| Condition | Time | Yield (%) |

|---|---|---|

| Acidic | 6 hrs | 85 |

| Basic | 3 hrs | 92 |

Oxidation Reactions

The hydroxyl group in the 2-hydroxyethyl moiety is susceptible to oxidation:

-

Jones Reagent (CrO₃/H₂SO₄) : Converts the alcohol to a ketone, forming 1-((2-oxo-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate.

-

Swern Oxidation (Oxalyl chloride/DMSO) : Provides milder conditions for ketone formation with reduced side reactions.

Oxidation Comparison

| Reagent | Temperature | Ketone Yield (%) |

|---|---|---|

| Jones Reagent | 0°C | 78 |

| Swern Oxidation | -20°C | 89 |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles such as maleic anhydride:

Adduct Characterization

| Property | Value |

|---|---|

| Melting Point | 145–147°C |

| Cycloadduct Stability | Decomposes above 200°C |

Functionalization of Thiophene

The thiophene moiety undergoes halogenation and cross-coupling:

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position of the thiophene ring .

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene ring for drug discovery applications .

Halogenation Efficiency

| Halogenating Agent | Position | Yield (%) |

|---|---|---|

| NBS | 4 | 90 |

| Br₂ (FeBr₃) | 2 | 65 |

Stability Under Thermal and pH Conditions

-

Thermal Stability : Decomposes above 250°C, with degradation products including CO₂ and thiophene derivatives.

-

pH Sensitivity : Stable in neutral conditions (pH 6–8) but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Optimization involves refining reaction conditions such as solvent selection, temperature, and catalyst use. For example:

- Reflux in acetic acid with sodium acetate as a base can enhance condensation efficiency, as demonstrated in thiazole-indole derivative synthesis .

- Multi-step protocols , including sequential coupling and purification (e.g., ethyl acetate extraction and recrystallization from DMF/acetic acid), improve purity .

- Monitoring reaction progress via TLC or HPLC ensures intermediate formation, reducing byproducts.

Basic: What spectroscopic methods are essential for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks, particularly for the hydroxyethyl, thiophene, and acetate groups .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

- X-ray Crystallography: Resolves tautomeric forms and stereochemistry, critical for verifying the hydroxyethyl-thiophene-furan linkage .

Basic: How should researchers assess the solubility and stability of this compound under various experimental conditions?

Answer:

- Solubility: Test in polar (DMF, DMSO) and non-polar solvents (ethyl acetate) using gravimetric or spectrophotometric methods. Reference protocols from physical-chemical analyses in similar heterocyclic systems .

- Stability: Accelerated stability studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation via HPLC and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.